molecular formula C10H16N4O2 B3429977 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione CAS No. 790232-28-9

6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione

Cat. No.: B3429977
CAS No.: 790232-28-9
M. Wt: 224.26 g/mol
InChI Key: ABFVQIXFKQQEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-methyl-5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C10H16N4O2 and a molecular weight of 224.26 g/mol . It is classified as a pyrimidinedione derivative, a class of heterocyclic compounds that are of significant interest in medicinal and organic chemistry due to their role as building blocks for more complex structures . Researchers utilize such 6-aminouracil derivatives as versatile precursors in multi-component reactions for the synthesis of a wide range of biologically active heterocycles, including pyrido-, pyrrolo-, and pyrimido-pyrimidines . These synthesized compounds often exhibit potent biological properties, making them valuable scaffolds in drug discovery efforts for applications such as antimicrobial and anticancer agents . The piperidinyl substituent in its structure is a common pharmacophore that can influence the molecule's physicochemical properties and its interaction with biological targets. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

CAS No.

790232-28-9

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

6-amino-1-methyl-5-piperidin-1-ylpyrimidine-2,4-dione

InChI

InChI=1S/C10H16N4O2/c1-13-8(11)7(9(15)12-10(13)16)14-5-3-2-4-6-14/h2-6,11H2,1H3,(H,12,15,16)

InChI Key

ABFVQIXFKQQEOF-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)NC1=O)N2CCCCC2)N

Canonical SMILES

CN1C(=C(C(=O)NC1=O)N2CCCCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction. This often involves the reaction of a halogenated pyrimidine intermediate with piperidine.

    Amination: The amino group can be introduced through a direct amination reaction, often using ammonia or an amine derivative under high temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the piperidinyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated intermediates, piperidine, ammonia.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to its potential as a pharmaceutical agent.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and modification are crucial for developing new products with enhanced properties.

Mechanism of Action

The mechanism of action of 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione involves its interaction with molecular targets such as enzymes or receptors. The amino and piperidinyl groups may facilitate binding to active sites, leading to inhibition or modulation of biological pathways. This compound may affect pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine dione derivatives exhibit varied biological activities depending on substituents at positions 1, 5, and 5. Below is a systematic comparison of the target compound with structurally related analogs:

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Physicochemical Features References
6-Amino-1-methyl-5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione 1-Me, 5-piperidinyl, 6-NH₂ 224.26 Enhanced lipophilicity due to piperidine group; moderate solubility in polar solvents
6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4-dione 1-Me, 5-MeNH, 6-NH₂ 184.18 Higher solubility in water due to smaller substituent; reduced bioavailability
6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione 5-I, 6-NH₂ 267.07 Heavy atom substitution may hinder membrane permeability; potential radiosensitizer
6-Amino-1,3-dimethyl-5-(2-morpholinoacetyl)pyrimidine-2,4-dione 1,3-diMe, 5-morpholinoacetyl, 6-NH₂ 282.30 Increased steric bulk; potential kinase inhibition due to morpholine moiety
6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione Cyclopropyl at 5, 1,3-diMe 246.27 Rigid structure may improve target binding; antitumor applications

Pharmacokinetic Considerations

  • Lipophilicity: The piperidinyl group in the target compound increases logP compared to methylamino or morpholino analogs, suggesting better blood-brain barrier penetration .

Biological Activity

6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1H,3H)-Dione is a synthetic compound recognized for its significant biological activity, particularly as an antagonist of the adenosine A1 receptor. This receptor plays a crucial role in various physiological processes, including neurotransmitter release in the central nervous system. The compound's potential therapeutic applications span neurological disorders such as Parkinson's disease and cognitive impairments.

  • Molecular Formula : C10H16N4O2
  • Molecular Weight : 268.3 g/mol
  • Melting Point : 212-216°C
  • Solubility : 5 mg/mL in water; soluble in ethanol and DMSO
  • pKa : 7.99 at 25°C

This compound acts primarily through its interaction with the adenosine A1 receptor. By antagonizing this receptor, the compound can modulate various signaling pathways that are implicated in cognitive functions and neuroprotection.

In Vitro Studies

Research has demonstrated that this compound enhances dopamine release in the striatum and improves cognitive function in animal models of Alzheimer's disease. It has shown potential efficacy in:

  • Cognitive Enhancement : In vitro studies indicate improvements in learning and memory tasks.
  • Neuroprotection : Exhibits protective effects against neurotoxic agents.

In Vivo Studies

In vivo experiments have further corroborated its biological activity:

  • Parkinson's Disease Models : Animal studies suggest that the compound can alleviate symptoms associated with Parkinson's disease by enhancing dopaminergic signaling.
  • Depressive Disorders : Preliminary data indicate potential antidepressant effects, warranting further investigation.

Toxicity and Safety

Toxicological assessments reveal minimal toxicity in animal models. However, comprehensive studies are needed to evaluate long-term effects and human safety. Current findings suggest that while acute toxicity is low, chronic exposure effects remain to be fully understood.

Applications in Drug Development

Given its pharmacological profile, this compound presents opportunities for:

  • Therapeutic Development : Potential lead compound for drugs targeting neurological disorders.
  • Drug Discovery : Its unique structure may inspire analogs with improved selectivity and efficacy against the adenosine A1 receptor.

Limitations

Despite its promising biological activities, challenges include:

  • Low Solubility : This limits bioavailability and complicates formulation for clinical use.
  • Selectivity Issues : Further research is needed to enhance selectivity for the adenosine A1 receptor over other subtypes.

Future Directions

Future research should focus on:

  • Structural Modifications : Enhancing solubility and selectivity through chemical modifications.
  • Clinical Trials : Initiating phase I clinical trials to assess safety and efficacy in humans.
  • Mechanistic Studies : Elucidating detailed mechanisms of action to better understand therapeutic potential.

Q & A

Q. What are the common synthetic routes for 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione?

Methodological Answer: The synthesis typically involves alkylation of precursor pyrimidine-dione derivatives. For example:

  • Step 1: React 6-amino-1-methylpyrimidine-2,4(1h,3h)-dione with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperidin-1-yl group at the 5-position .
  • Step 2: Purify intermediates via column chromatography (C18 columns, 25-min cycles) and characterize using ¹H/¹³C NMR and LCMS .
  • Yield Optimization: Adjust stoichiometry of alkylating agents (e.g., chloroacetamides) and reaction time to minimize side products .

Q. What spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include downfield shifts for the 2,4-dione carbonyl groups (~165–170 ppm in ¹³C NMR) and splitting patterns for the piperidinyl protons (δ 1.5–3.5 ppm) .
  • LCMS: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the piperidinyl substituent .
  • Chromatography: Use reverse-phase HPLC (C18 columns) with UV detection to verify purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to improve yield and purity?

Methodological Answer:

  • Solvent Selection: DMF promotes nucleophilic substitution but may require post-reaction dialysis to remove residual amines. Alternative solvents like acetonitrile can reduce side reactions .
  • Catalyst Screening: Test bases (e.g., NaH vs. K₂CO₃) to enhance reactivity. Potassium carbonate in DMF often provides higher regioselectivity for the 5-position .
  • Temperature Control: Reactions at 60–80°C improve kinetics but may require inert atmospheres to prevent oxidation of the amino group .

Q. How should discrepancies in NMR data between synthetic batches be analyzed?

Methodological Answer:

  • Tautomerism Check: The 2,4-dione moiety can exhibit keto-enol tautomerism, causing signal splitting. Use deuterated DMSO to stabilize the keto form .
  • Impurity Profiling: Compare LCMS data to identify unreacted starting materials or byproducts (e.g., over-alkylated derivatives) .
  • Dynamic NMR: Perform variable-temperature NMR to resolve overlapping peaks caused by conformational flexibility of the piperidinyl group .

Q. What computational approaches predict the drug-likeness and bioavailability of this compound?

Methodological Answer:

  • SwissADME Analysis: Calculate physicochemical parameters (LogP ~1.5, TPSA ~85 Ų) to assess membrane permeability and Rule-of-Five compliance .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
  • Docking Studies: Use AutoDock Vina to model binding affinity with enzymes like eEF-2K, a target for pyrimidine-dione derivatives .

Q. How does substitution at the 5-position (piperidin-1-yl vs. other groups) affect biological activity?

Methodological Answer:

  • SAR Table:
Substituent at 5-PositionBiological Activity (IC₅₀)Key Structural Feature
Piperidin-1-yl0.8 µM (eEF-2K inhibition)Enhanced lipophilicity
Pyrrolidin-1-yl1.5 µMReduced steric bulk
Thiazol-4-yl>10 µMElectron-withdrawing
  • Mechanistic Insight: Piperidinyl groups improve cellular uptake due to increased LogP, while bulky substituents (e.g., thiazolyl) hinder target binding .

Data Contradiction Analysis

Scenario: Conflicting IC₅₀ values reported for kinase inhibition.
Resolution Workflow:

Assay Validation: Confirm enzyme purity and ATP concentration across studies.

Solvent Effects: DMSO concentrations >1% can denature kinases; ensure consistency in dilution protocols .

Structural Verification: Re-characterize disputed batches via X-ray crystallography to rule out polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.